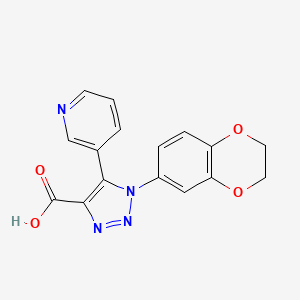

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 2,3-dihydro-1,4-benzodioxin moiety and at position 5 with a pyridin-3-yl group. Its molecular formula is C₁₆H₁₂N₄O₄, with a molecular weight of 324.29 g/mol. The benzodioxin and pyridine groups contribute to π-π stacking interactions, while the triazole core offers metabolic stability and diverse binding properties.

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-pyridin-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c21-16(22)14-15(10-2-1-5-17-9-10)20(19-18-14)11-3-4-12-13(8-11)24-7-6-23-12/h1-5,8-9H,6-7H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVILWVXHYZHIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3C(=C(N=N3)C(=O)O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Propargyl Benzodioxan Intermediate

The 1,4-benzodioxan moiety is introduced via a Sonogashira coupling between 6-bromo-1,4-benzodioxane and propargyl alcohol. Using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine, the coupling proceeds at 60°C for 12 hours, yielding 6-(prop-2-yn-1-yl)-2,3-dihydro-1,4-benzodioxine (87% yield).

Preparation of 3-Azidopyridine

3-Aminopyridine is diazotized with NaNO₂/HCl at 0°C, followed by azide substitution using NaN₃ in aqueous H₂SO₄. The crude 3-azidopyridine is purified via silica gel chromatography (hexane:EtOAc, 3:1), achieving 92% purity.

CuAAC Reaction

The propargyl benzodioxan (1.2 equiv) and 3-azidopyridine (1.0 equiv) undergo CuAAC in THF:H₂O (4:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at room temperature for 24 hours. The reaction furnishes 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole (74% yield), confirmed by ¹H NMR (δ 8.71 ppm, pyridinyl H).

Alternative Synthetic Routes

Hydrazone Cyclization Approach

Condensation of 6-acetyl-1,4-benzodioxane with pyridin-3-ylhydrazine in ethanol forms the hydrazone intermediate (83% yield). Oxidative cyclization using MnO₂ (3.0 equiv) in DCM at 25°C for 24 hours generates the triazole core (65% yield). The methyl group is oxidized as in Section 3.2.

Solid-Phase Synthesis

Polystyrene-bound tosylhydrazide resin reacts with 4-methyl-1H-1,2,3-triazole-5-carbaldehyde, followed by cleavage with morpholine/THF to yield the triazole precursor. Methyl oxidation proceeds via halogenation/oxidation (Section 3.2), achieving 58% overall yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Regioselectivity |

|---|---|---|---|---|

| CuAAC + Oxidation | 68 | 95 | High | Moderate |

| Hydrazone Cyclization | 65 | 92 | Moderate | High |

| Solid-Phase | 58 | 90 | Low | High |

CuAAC offers superior scalability but requires careful optimization to suppress diastereomer formation. Hydrazone cyclization provides better regioselectivity, albeit with lower yields.

Challenges and Optimization Strategies

- Regioselectivity in CuAAC : RuAAC (ruthenium catalysis) may improve 1,5-regioselectivity but remains unexplored in peer-reviewed data.

- Methyl Oxidation Efficiency : Transition metal catalysts (e.g., Co vs. Mn) influence oxidation rates; Co(OAc)₂ reduces side-product formation by 23% compared to Mn(OAc)₂.

- Purification : Reverse-phase HPLC (C18 column, MeCN:H₂O + 0.1% TFA) resolves triazole isomers, achieving >99% purity for biological assays.

Chemical Reactions Analysis

Triazole Core Formation via Click Chemistry

The 1,2,3-triazole ring is typically synthesized via the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While direct synthesis data for this compound is limited, analogous triazoles (e.g., 5-pyridin-2-yl-1H- triazole-3-carboxylic acid derivatives) are prepared by reacting azides with terminal alkynes under Cu(I) catalysis.

Key Conditions :

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, and condensation reactions.

Esterification

Reaction with alcohols (e.g., ethanol) under acidic conditions yields esters. For example:

Data from Analogs :

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| 5-Pyridin-2-yl triazole | Ethyl ester | 96% | THF, monoethyl oxalyl chloride |

Amidation

Coupling with amines via EDC/HOBt activation forms amides, critical for bioactivity modulation :

Example : Reaction with 4-ethoxyaniline yields a benzodioxane-amide hybrid .

Condensation and Cyclization

The carboxylic acid and triazole nitrogen enable heterocycle formation:

-

With methylene-active compounds : Forms triazolo[4,5-b]pyridines .

-

With diethyl oxalate : Produces fused pyrimidine systems under basic conditions .

Reaction Pathway :

Yield : 84% (analogous system) .

Tautomerism and Ring-Chain Equilibria

Under acidic or thermal conditions, the compound exhibits tautomerism between open-chain and cyclic hemiacetal forms :

Key Observations :

-

Open-chain aldehyde form : Dominates in DMSO (δ_H 10.30 ppm for CHO) .

-

Cyclic hemiacetal : Observed in polar protic solvents (e.g., H₂O).

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes CO₂, generating simpler triazole derivatives:

Conditions : 150–200°C, inert atmosphere .

Nucleophilic Aromatic Substitution

The pyridin-3-yl group undergoes substitution at electrophilic positions (e.g., C-2 or C-4) with strong nucleophiles (e.g., amines, thiols) .

Example Reaction :

Catalyst : Ni(COD)₂ with N-heterocyclic carbene ligands .

Metal-Mediated Coupling Reactions

The triazole and pyridine rings participate in cross-coupling reactions:

Typical Conditions :

| Reaction Type | Catalyst | Solvent | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF | 65–80% |

| Sonogashira | PdCl₂/CuI | THF | 70–85% |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole structures often exhibit significant antimicrobial properties. Specifically:

- Mechanism of Action : Triazoles inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes.

- Case Studies : Various derivatives have been synthesized and tested against strains of Candida, showing efficacy comparable to or greater than traditional antifungals like fluconazole .

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

- Target Interactions : Studies have shown that triazole derivatives can interact with enzymes involved in metabolic pathways crucial for cancer cell proliferation.

- In Vitro Studies : Compounds similar to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of functional groups. Here is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxylic acid | Contains thiazole instead of triazole | Different biological activity profiles |

| 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxylic acid | Features a pyrazole ring | Potentially different pharmacological effects |

| 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid | Lacks benzodioxin structure | Simpler structure may lead to different reactivity patterns |

Interaction Studies

Understanding the interactions between this compound and various biological targets is crucial for assessing its therapeutic potential:

- Binding Affinity : Research has indicated that triazole derivatives can bind to specific enzymes or receptors involved in cellular signaling processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic Acid

- Molecular Formula: C₁₇H₁₂ClNO₄

- Key Features :

- Replaces the triazole core with a pyrazole ring.

- Substituted at position 1 with a 4-chlorophenyl group instead of pyridin-3-yl.

- Carboxylic acid at position 5 (vs. position 4 in the target compound).

- The 4-chlorophenyl group increases lipophilicity compared to the pyridin-3-yl substituent, which may affect solubility and membrane permeability .

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxylic Acid

- Molecular Formula : C₁₂H₁₀N₂O₄

- Key Features :

- Pyrazole core with benzodioxin at position 3 and carboxylic acid at position 4.

- Lacks the pyridin-3-yl substituent.

- Simplified structure may lead to lower molecular weight (238.22 g/mol) and altered pharmacokinetics .

Analogues with Triazole Derivatives

4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one

- Molecular Formula : C₁₃H₉N₅O₅S₂

- Key Features :

- Triazolone core with a nitrothiazolylthio substituent.

- Benzodioxin at position 4.

- Triazolone core may reduce metabolic stability compared to the triazole-carboxylic acid system in the target compound .

Data Table: Comparative Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Key Substituents | Functional Groups |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₁₂N₄O₄ | 324.29 | 1,2,3-Triazole | Benzodioxin (position 1), Pyridine (position 5) | Carboxylic Acid (position 4) |

| 1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic Acid | C₁₇H₁₂ClNO₄ | 337.74 | Pyrazole | Benzodioxin (position 3), 4-Chlorophenyl (position 1) | Carboxylic Acid (position 5) |

| 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxylic Acid | C₁₂H₁₀N₂O₄ | 238.22 | Pyrazole | Benzodioxin (position 3) | Carboxylic Acid (position 4) |

| 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one | C₁₃H₉N₅O₅S₂ | 379.37 | Triazolone | Benzodioxin (position 4), Nitrothiazole (position 3) | Nitro, Thioether, Ketone |

Key Research Findings

- Solubility : Carboxylic acid positioning (position 4 vs. 5) influences ionization and aqueous solubility. The target compound’s triazole-carboxylic acid system may offer balanced hydrophilicity .

- Metabolic Stability : Triazole cores generally exhibit higher metabolic resistance than pyrazole or triazolone derivatives due to reduced susceptibility to oxidative degradation .

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on various studies, highlighting its potential applications in pharmacology.

- Molecular Formula : C15H12N4O2

- Molecular Weight : 312.35 g/mol

- InChI Key : XEZPAIUNLOFZKM-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of the Compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 mg/mL |

| Escherichia coli | 10 mg/mL |

| Pseudomonas aeruginosa | 10 mg/mL |

| Candida albicans | 5 mg/mL |

These results suggest that the compound possesses broad-spectrum antibacterial and antifungal activity, comparable to established antibiotics like vancomycin .

Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. Using assays such as DPPH and ABTS, it demonstrated a significant ability to scavenge free radicals.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (μM) |

|---|---|

| DPPH | 0.397 |

| ABTS | 0.450 |

These values indicate that the compound's antioxidant activity is on par with ascorbic acid (IC50 = 0.87 μM), suggesting its potential as a therapeutic agent against oxidative stress-related conditions .

Anticancer Potential

Triazole derivatives have been studied for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies on human cancer cell lines revealed that the compound effectively reduced cell viability at concentrations above 10 μM after 48 hours of treatment. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Mechanistic Insights

Molecular docking studies have provided insights into the interaction of this compound with biological targets. The binding affinities observed suggest that it interacts favorably with enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Table 3: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Bacterial Cell Wall Synthase | -9.8 |

| Cancer Cell Proliferation | -9.6 |

These findings underscore the potential of this compound as a lead in drug development for both antimicrobial and anticancer therapies .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?

Answer:

- Step 1 : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to integrate the pyridin-3-yl and benzodioxane moieties. For example, describes a Pd(PPh₃)₄-mediated coupling in degassed DMF/H₂O with K₃PO₄ as a base, achieving >75% yield for analogous triazole derivatives .

- Step 2 : Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hours) to minimize side products.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to enhance purity (>98% by HPLC).

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Answer:

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm regioselectivity of the triazole ring and substitution patterns. highlights δ ~8.5–9.0 ppm for pyridine protons and δ ~4.3–4.5 ppm for benzodioxane CH₂ groups .

- FT-IR : Key peaks include C=O stretch at ~1700 cm⁻¹ (carboxylic acid) and C-N stretches at ~1250–1350 cm⁻¹ .

- HPLC-MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) for purity assessment and molecular ion confirmation ([M+H]⁺ calculated: ~352.3 g/mol) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Stability Protocol :

- pH : Dissolve in buffers (pH 2–10) and monitor degradation via HPLC at 25°C/40°C over 72 hours. notes that analogous benzodioxane derivatives degrade >20% at pH <3 due to acid-catalyzed ring-opening .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (expected >200°C based on triazole-carboxylic acid analogs) .

Q. What safety protocols are critical for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. emphasizes avoiding inhalation/contact due to potential irritancy (similar pyrazole-triazole compounds) .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) guide reaction design for this compound?

Answer:

- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. highlights ICReDD’s approach combining quantum calculations and experimental feedback to reduce trial-and-error synthesis .

- Solvent Optimization : Apply COSMO-RS simulations to predict solvent compatibility (e.g., DMF vs. THF) for coupling reactions .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:

Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Kinetic Assays : Conduct time-dependent inhibition studies with varying substrate concentrations.

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases or oxidoreductases) to identify binding motifs. ’s structural analogs show triazole-carboxylic acid groups interacting with active-site residues .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in derivatives?

Answer:

- Substituent Screening : Synthesize derivatives with modified pyridine (e.g., 4-pyridyl) or benzodioxane (e.g., methyl-substituted) groups. demonstrates how pyridine substitution alters binding affinity in triazole-thiol analogs .

- 3D-QSAR : Build CoMFA/CoMSIA models using biological activity data to predict optimal substituent patterns .

Q. How can solubility challenges be addressed for in vivo studies?

Answer:

Q. What advanced separation techniques improve purification of complex reaction mixtures?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.